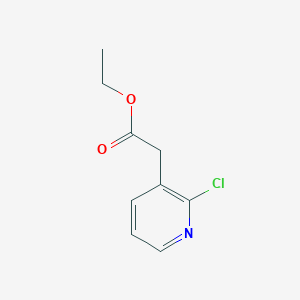
2-(2-クロロピリジン-3-イル)酢酸エチル
概要
説明
Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound with the molecular formula C9H10ClNO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate involves several steps. One method involves the use of phosphorus tribromide in N,N-dimethyl-formamide for 1 hour at ambient temperature . Another method involves the use of sodium hydride in DMSO at room temperature for 1 hour, followed by heating at 90 degrees Celsius for 1.5 hours .Molecular Structure Analysis
The molecular weight of Ethyl 2-(2-chloropyridin-3-yl)acetate is 199.63 g/mol . The InChI Key is MFDZGDBPQSJAIC-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate are complex and involve multiple steps . These steps include reactions with phosphorus tribromide, sodium hydride, and methyl iodide .Physical And Chemical Properties Analysis
Ethyl 2-(2-chloropyridin-3-yl)acetate is a liquid at room temperature . The storage temperature is normal .科学的研究の応用
キノリジンおよびキノリジニウム塩の合成
2-(2-クロロピリジン-3-イル)酢酸エチル誘導体を用いた、キノリジンおよびキノリジニウム塩の水中での部位選択的合成のための新規プロトコル . この方法は環境に優しく、実用的で、潜在的な生物活性を有する生成物を得ることが可能です。このプロセスは、1つのステップで2つの結合の形成と1つの結合の切断を伴い、キノリジン誘導体の組み合わせおよび並行合成の可能性と効率性を示しています。
抗線維化薬の開発
医薬品化学の分野では、2-(2-クロロピリジン-3-イル)酢酸エチル誘導体は、有意な抗線維化活性を有する新規ピリミジン化合物を合成するために使用されてきました . これらの化合物は、ピルフェニドンなどの既存の薬剤よりも優れた活性を示し、新規抗線維化薬としての可能性を示唆しています。これらの誘導体の研究には、コラーゲン発現およびヒドロキシプロリン含有量に対するインビトロ効果の評価が含まれます。
複素環化合物ライブラリー
この化合物は、潜在的な生物活性を有する新規複素環化合物のライブラリーを構築するための重要な前駆体です . これらのライブラリーは、多様な薬理学的特性を有する新規薬剤を発見するために不可欠です。
グリーンケミストリーにおけるカスケード反応
2-(2-クロロピリジン-3-イル)酢酸エチルは、グリーンケミストリーの取り組みの一部であるカスケード反応で使用されています . これらの反応は、環境に優しい溶媒である水中で行われるため、化学合成における持続可能性と環境への配慮の原則と合致しています。
コンビナトリアルケミストリー
この化合物は、多様な化学ライブラリーの迅速な合成のためのコンビナトリアルケミストリーにおいて不可欠です . これは、さまざまな化学物質を迅速に合成および試験する必要がある創薬におけるハイスループットスクリーニングに特に役立ちます。
ケミカルバイオロジー研究
ケミカルバイオロジーでは、2-(2-クロロピリジン-3-イル)酢酸エチル誘導体は、生物学的標的に相互作用する可能性のある分子の構成要素として役立ちます . この相互作用は、生物学的プロセスを理解するのに役立ち、治療薬の開発につながる可能性があります。
薬理学的試験
2-(2-クロロピリジン-3-イル)酢酸エチルの誘導体は、抗菌、抗ウイルス、抗腫瘍活性など、薬理学的効果について研究されています . この幅広い活性のスペクトルにより、薬理学研究において貴重な化合物となっています。
有機合成と創薬
最後に、2-(2-クロロピリジン-3-イル)酢酸エチルは、有機合成における汎用性の高い試薬であり、新規薬剤の発見と開発に貢献しています . さまざまな条件下でさまざまな結合と構造を形成する能力により、合成化学において貴重なツールとなっています。
作用機序
Target of Action
Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives.
Mode of Action
. More research is required to understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It has been used in the synthesis of quinolizines and quinolizinium salts via a cascade reaction in water
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of the compound is unknown.
Result of Action
It has been used as an intermediate in the synthesis of other compounds
実験室実験の利点と制限
The advantages of ethyl 2-(2-chloropyridin-3-yl)acetate for lab experiments include its ease of synthesis, its low cost, and its versatility. It is also a relatively safe compound to work with, as it has low toxicity and does not pose a significant risk of harm to laboratory personnel. The main limitation for lab experiments is that the mechanism of action of ethyl 2-(2-chloropyridin-3-yl)acetate is not fully understood, and its effects on biochemical and physiological processes are still being studied.
将来の方向性
The potential future directions for the use of ethyl 2-(2-chloropyridin-3-yl)acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to better understand the potential toxic effects of ethyl 2-(2-chloropyridin-3-yl)acetate, as well as its potential interactions with other drugs and compounds. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing ethyl 2-(2-chloropyridin-3-yl)acetate.
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(2-chloropyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAKAIDVPSXXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571548 | |
| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164464-60-2 | |
| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
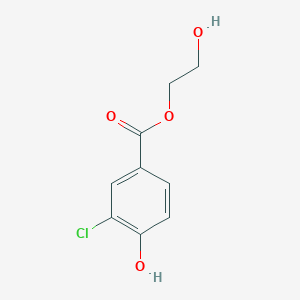


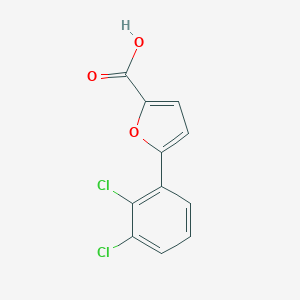
![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)
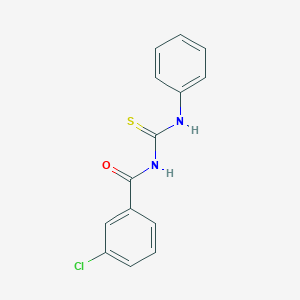
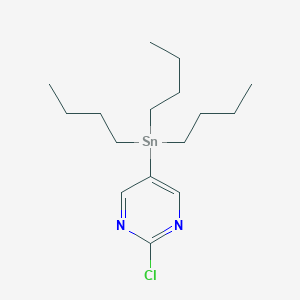
![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)
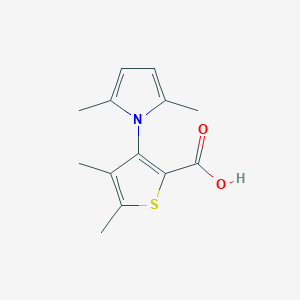
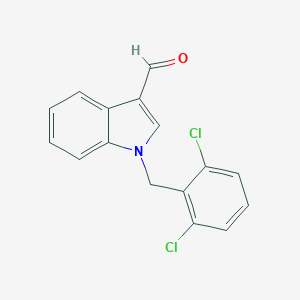
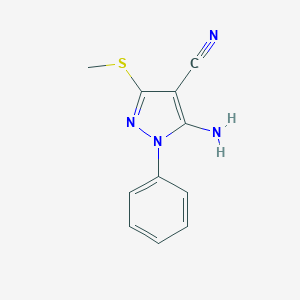
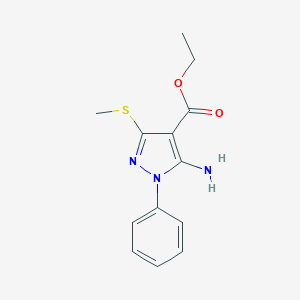
![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)
